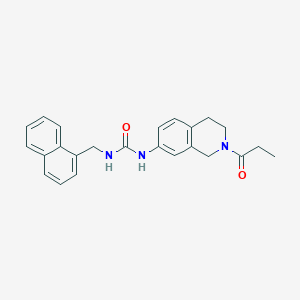
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as PPNPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPNPU is a urea derivative that has been synthesized using various methods, and has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is not fully understood. However, it has been found to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and β-secretase. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been found to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and fungi, and to exhibit antiviral activity against several viruses, including HIV-1 and HSV-1. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been found to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in lab experiments include its potential applications in various fields of research, including cancer research, neurodegenerative disease research, and inflammation research. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been found to exhibit low toxicity in animal models, making it a potential candidate for further preclinical and clinical studies. However, the limitations of using 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in lab experiments include the lack of a complete understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea. One area of research is the development of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea and its potential side effects. Overall, 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has the potential to be a valuable tool for scientific research and the development of novel therapeutics.
Synthesis Methods
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can be synthesized using various methods, including the reaction of 1-naphthalenemethylamine with 3-(2-formyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in the presence of a reducing agent. Another method involves the reaction of 1-naphthalenemethylamine with 3-(2-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in the presence of a reducing agent. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can also be synthesized using the reaction of 1-naphthalenemethylamine with 3-(2-amino-1,2,3,4-tetrahydroisoquinolin-7-yl)urea in the presence of a coupling agent.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antifungal, and antiviral activities. 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-23(28)27-13-12-17-10-11-21(14-20(17)16-27)26-24(29)25-15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,2,12-13,15-16H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVLSASZLBZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

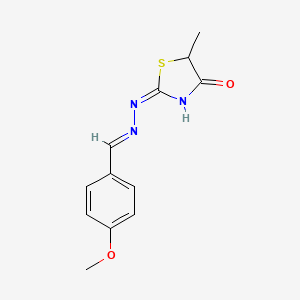

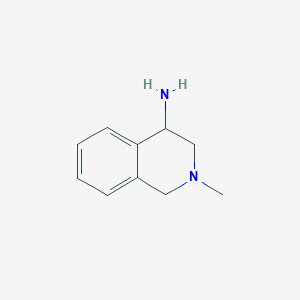
![1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2946730.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)
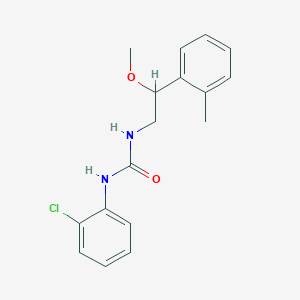
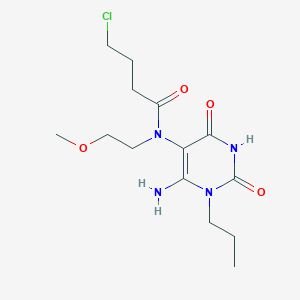
![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)
![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)

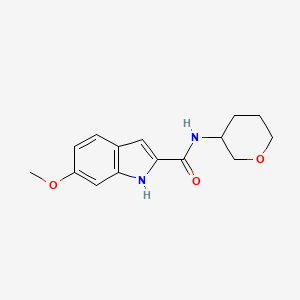
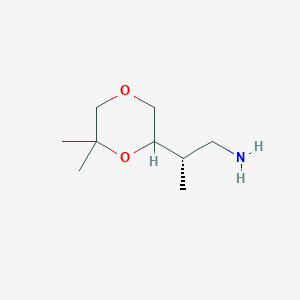
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)